4-(4-Bromophenyl)-2-methyl-3,5-thiomorpholinedione
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Overview
Description
4-(4-Bromophenyl)-2-methyl-3,5-thiomorpholinedione (4-BPMT) is an organic compound with a wide range of applications in scientific research. It is an important building block for many synthetic organic compounds and has been used in a variety of biochemical and physiological studies. 4-BPMT is a compound with unique chemical and physical properties, making it an ideal candidate for a range of applications in the laboratory.
Scientific Research Applications
Organic Synthesis
4-(4-Bromophenyl)-2-methyl-3,5-thiomorpholinedione: is a versatile compound in organic synthesis. It can be used as a building block for the synthesis of various heterocyclic compounds . The bromophenyl group in particular makes it a useful precursor for further functionalization through palladium-catalyzed coupling reactions, such as Suzuki or Stille couplings, which are pivotal in creating complex organic molecules for pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, this compound’s structural motif is valuable for the development of new therapeutic agents. Its core structure is similar to that found in some biologically active molecules, suggesting potential applications in drug discovery . For instance, modifications of this compound could lead to the synthesis of novel small-molecule inhibitors for various targets, such as enzymes or receptors involved in disease pathways.
Antimicrobial Research
Compounds containing the thiomorpholine dione structure have shown promise in antimicrobial research. They can be used as scaffolds for synthesizing new antimicrobial agents, potentially offering a new line of defense against resistant bacterial strains . The bromophenyl group can be further modified to enhance the antimicrobial activity of these compounds.
Antioxidant Activity
The structural components of 4-(4-Bromophenyl)-2-methyl-3,5-thiomorpholinedione may contribute to antioxidant activity. This activity is crucial in the development of compounds that can mitigate oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cancer .
Enzyme Inhibition
This compound could serve as a lead structure for the design of enzyme inhibitors. The presence of the bromophenyl group allows for the introduction of additional functional groups that can interact with the active sites of enzymes, potentially leading to the development of new treatments for diseases where enzyme regulation is a therapeutic strategy .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been reported to exhibit diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
For example, some pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Pharmacokinetics
The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Result of Action
niger .
Action Environment
For instance, the Suzuki–Miyaura cross-coupling reaction, which is widely used in the synthesis of similar compounds, is known for its exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
4-(4-bromophenyl)-2-methylthiomorpholine-3,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2S/c1-7-11(15)13(10(14)6-16-7)9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKVPHLSQOYERV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.